(R)-Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. It is the active enantiomer of fluoxetine, a compound that has garnered significant attention due to its efficacy and safety profile. The compound is characterized by its ability to enhance serotonin levels in the brain, which is crucial for mood regulation.
(R)-Fluoxetine was first synthesized in the late 1970s by Eli Lilly and Company, and it was introduced to the market as a pharmaceutical agent under the brand name Prozac. The compound is derived from a series of synthetic pathways that allow for its enantiomeric purity, emphasizing the importance of chirality in its pharmacological activity.
(R)-Fluoxetine falls under the classification of antidepressants, specifically within the category of SSRIs. It acts on the central nervous system by selectively inhibiting the reuptake of serotonin at synaptic clefts, thereby increasing serotonin availability.
The synthesis of (R)-fluoxetine can be achieved through various methods, with notable approaches including:
(R)-Fluoxetine has a complex molecular structure characterized by its chiral center. The chemical formula is , with a molecular weight of approximately 309.33 g/mol.
The chemical reactivity of (R)-fluoxetine includes:
The mechanism by which (R)-fluoxetine exerts its antidepressant effects primarily involves:
(R)-Fluoxetine has several scientific uses beyond its role as an antidepressant:
(R)-Fluoxetine [(R)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine] is a single-enantiomer version of the racemic antidepressant fluoxetine. Its chiral center resides at the carbon connecting the propanolamine chain to the phenoxy ring (Fig. 1). The spatial configuration of this center defines its stereochemistry: The R-enantiomer rotates plane-polarized light counterclockwise, while the S-enantiomer rotates it clockwise [9]. Both enantiomers share identical molecular formulas (C₁₇H₁₈F₃NO) and connectivity but exhibit three-dimensional structural differences that significantly influence their biological interactions [1] [9].
Table 1: Structural Characteristics of Fluoxetine Enantiomers
Property | (R)-Fluoxetine | (S)-Fluoxetine |
---|---|---|
IUPAC Name | (R)-N-methyl-3-phenyl-3-[(4-(trifluoromethyl)phenoxy]propan-1-amine | (S)-N-methyl-3-phenyl-3-[(4-(trifluoromethyl)phenoxy]propan-1-amine |
Chiral Center | C3 of propylamine chain | C3 of propylamine chain |
Absolute Configuration | R | S |
Molecular Formula | C₁₇H₁₈F₃NO | C₁₇H₁₈F₃NO |
(R)-Fluoxetine is synthesized via catalytic asymmetric allylation of benzaldehyde using Maruoka’s chiral catalyst [(R,R)-A]. This titanium(IV)/(R)-BINOL complex enables enantioselective C–C bond formation, yielding (R)-1-phenyl-but-3-en-1-ol with >99% enantiomeric excess (ee) [2]. Subsequent steps involve:
Table 2: Synthesis Methods for (R)-Fluoxetine
Method | Key Step | Yield | ee | Reference |
---|---|---|---|---|
Catalytic Asymmetric Allylation | Maruoka's (R,R)-A catalyst | 50% | >99% | [2] |
Asymmetric Epoxidation | Shibasaki catalyst | 67% | 99% | [2] |
Asymmetric Ene Reaction | Ti(OiPr)₄/(R)-BINOL | 56% | >97% | [2] |
Separating (R)- and (S)-fluoxetine is essential due to their distinct pharmacokinetics. Two primary methods achieve this:
Table 3: Chiral Separation Performance Metrics
Method | Conditions | Resolution (Rs) | Analysis Time | |
---|---|---|---|---|
CE-TRIMEB | 50 mM phosphate (pH 5.0), 10 mM TRIMEB, 15°C | >1.5 | 5 min | [1] |
HPLC (CHIRALPAK® IK) | Polysaccharide column, mobile phase variable | >2.0 | <15 min | [8] |
While enantiomers share identical scalar properties (e.g., pKa = 8.7, logP = 4.65), their stereoselective interactions with biological targets differ markedly:
Table 4: Stereoselective Biological Activities
Biological System | (R)-Fluoxetine Effect | (S)-Fluoxetine Effect | |
---|---|---|---|
Neuronal Ca²⁺ Channels | 28% inhibition at 5 μM | 18% inhibition at 5 μM | [5] |
Cardiac Ca²⁺ Channels | 84.5% inhibition at 10 μM | 95.5% inhibition at 10 μM | [5] |
Melanin Synthesis | ↑ TYR activity, ↑ MITF expression | No effect | [7] |
5-HT₂ₐ Receptor | pKi = 6.5 | Lower affinity | [6] |
Comprehensive Compound Listing
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9